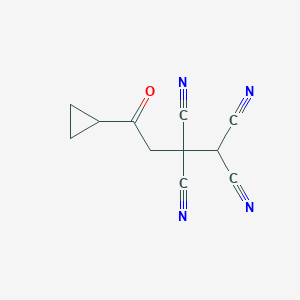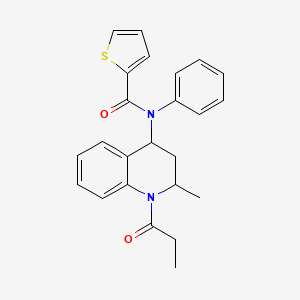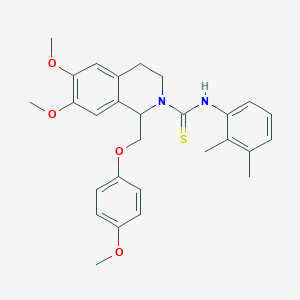
4-Cyclopropyl-4-oxobutane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE is a complex organic compound known for its unique structure and reactivity. This compound features a cyclopropyl group, an oxoethyl group, and four nitrile groups, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of cyclopropyl ketone with malononitrile under basic conditions, followed by the addition of ethyl cyanoacetate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted nitriles, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl group can introduce strain into the molecular structure, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile
- 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione
Uniqueness
1-(2-CYCLOPROPYL-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE is unique due to its combination of a cyclopropyl group and multiple nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H8N4O |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
4-cyclopropyl-4-oxobutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H8N4O/c12-4-9(5-13)11(6-14,7-15)3-10(16)8-1-2-8/h8-9H,1-3H2 |
InChI Key |
VGAMXVOMMJCZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CC(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B11459872.png)

![3-(4-Chlorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11459884.png)
![4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11459898.png)

![2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B11459907.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11459926.png)
![4-(3,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11459927.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide](/img/structure/B11459934.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]naphthalene-1-carboxamide](/img/structure/B11459956.png)
![5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11459962.png)
![ethyl 6-(2,3-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11459968.png)
![Ethyl 4-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11459972.png)
![Propan-2-yl 7-methyl-5-(3-methylphenyl)-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11459977.png)
